molecular formula C8H11NO2S B3363405 2-methanesulfonyl-N-methylaniline CAS No. 10224-69-8

2-methanesulfonyl-N-methylaniline

Cat. No.: B3363405
CAS No.: 10224-69-8
M. Wt: 185.25 g/mol
InChI Key: YLDKGNWSSXYUAH-UHFFFAOYSA-N
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Description

Context and Significance of Substituted Anilines and Sulfonamides in Chemical Synthesis

Substituted anilines, which are derivatives of the basic aromatic amine, aniline (B41778), are fundamental building blocks in organic synthesis. yufenggp.comechemi.com The presence of various functional groups on the aniline ring system dramatically influences the chemical reactivity and physical properties of these molecules, making them crucial intermediates in the production of dyes, polymers, and pharmaceuticals. echemi.com The amino group of aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene (B151609) ring. ncert.nic.in This inherent reactivity can be modulated by protecting the amino group, for instance, through acetylation, allowing for a wider range of synthetic transformations. ncert.nic.in

Similarly, the sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a cornerstone in medicinal chemistry and organic synthesis. nih.gov Sulfonamides are known for their chemical stability and their presence in a wide array of therapeutic agents. The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov

Structural Features and Academic Nomenclature of 2-Methanesulfonyl-N-Methylaniline

The compound this compound, with the CAS number 10224-69-8, possesses a unique combination of these two important functional groups. Its structure consists of a benzene ring substituted with a methanesulfonyl group (-SO2CH3) and an N-methylamino group (-NHCH3) at the ortho (1 and 2) positions.

The formal IUPAC name for this compound is N-methyl-2-(methylsulfonyl)aniline . This nomenclature clearly indicates the presence of a methyl group on the nitrogen atom of the aniline, and a methylsulfonyl group at the second position of the aniline ring.

Below is a table summarizing the key structural and chemical properties of this compound.

PropertyValue
Chemical Formula C8H11NO2S
Molecular Weight 185.25 g/mol
IUPAC Name N-methyl-2-(methylsulfonyl)aniline
CAS Number 10224-69-8
SMILES CNC1=CC=CC=C1S(=O)(=O)C

Overview of Research Trajectories in Related Chemical Entities

While specific research on this compound is limited in publicly available literature, the research trajectories of related compounds offer insights into its potential applications and areas of scientific interest.

Research into ortho-substituted anilines is a vibrant area of organic synthesis. The development of methods for the selective functionalization of the ortho position is crucial for creating complex molecular architectures. Techniques like directed ortho-lithiation, where a functional group directs the deprotonation and subsequent reaction at the adjacent position, are powerful tools for synthesizing such compounds. wikipedia.orgnih.gov For N-methylaniline, the N-methylamino group can act as a directing group for such transformations.

The synthesis of N-methylanilines, in general, has been explored through various methods, including the reaction of aniline with methanol (B129727) over catalysts or the use of methylating agents like dimethyl sulfate. chemicalbook.comgoogle.comgoogle.com These methods often face challenges in controlling the degree of methylation, leading to mixtures of mono- and di-methylated products. google.com

Furthermore, spectroscopic studies on related aniline derivatives, such as 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, provide a framework for the characterization of new compounds. nih.govnih.govscholaris.caiucr.org Techniques like FT-IR, UV-Vis, and mass spectrometry are essential for confirming the structure and purity of newly synthesized molecules. nih.goviucr.org The absorption spectrum of N-methylaniline itself has been studied, providing data that can be compared with its substituted derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9-7-5-3-4-6-8(7)12(2,10)11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDKGNWSSXYUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282659
Record name N-Methyl-2-(methylsulfonyl)benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10224-69-8
Record name N-Methyl-2-(methylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10224-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-2-(methylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of 2 Methanesulfonyl N Methylaniline Derivatives

Nucleophilic Reactivity of the Amine Moiety

The lone pair of electrons on the nitrogen atom of the N-methylanilino group confers nucleophilic and basic properties to the molecule. However, its reactivity is modulated by both steric and electronic factors.

Reactions with Electrophilic Centers

The N-methylamino group can react with a variety of electrophiles. Like other secondary amines, it can undergo N-alkylation and N-acylation. However, its nucleophilicity is influenced by two competing factors. The methyl group provides a slight positive inductive effect, but this is generally overshadowed by the significant steric hindrance it creates compared to a primary amine like aniline (B41778). nih.govnih.gov Furthermore, the potent electron-withdrawing nature of the ortho-methanesulfonyl group substantially reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity.

Kinetic studies comparing aniline and N-methylaniline in nucleophilic aromatic substitution (SNAr) reactions have shown that N-methylaniline is considerably less reactive, a reduction attributed to increased steric hindrance during the formation of the reaction intermediate and subsequent proton transfer. nih.govnih.gov For 2-methanesulfonyl-N-methylaniline, this inherent steric hindrance is compounded by the electronic deactivation from the sulfonyl group.

A common reaction of arylamines, the Friedel–Crafts reaction, is generally unsuccessful. The basic nitrogen atom of the amine complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack and preventing the reaction from proceeding. nih.gov

Table 1: Reactivity of the N-Methylamino Group with Electrophiles

Reaction TypeElectrophile ExampleProduct TypeRemarks
N-AcylationAcetyl ChlorideN-ArylacetamideCommon reaction; forms a less basic and less activating amide group. nih.gov
N-AlkylationMethyl IodideQuaternary Ammonium SaltCan occur, but may be slow due to steric hindrance and reduced nucleophilicity. mdpi.com
Friedel-CraftsAlkyl/Acyl Halide + AlCl₃No ReactionThe amine complexes with the Lewis acid catalyst, preventing the reaction. nih.gov
DiazotizationNitrous Acid (HNO₂)Arenediazonium SaltSecondary arylamines react to form N-nitrosoamines.

Role in Condensation and Addition Reactions

The nucleophilic character of the amine moiety allows it to participate in various condensation and addition reactions. It can react with carbonyl compounds such as aldehydes and ketones, though these reactions are often more complex than with primary amines. The initial adduct can lead to the formation of enamines or other condensation products.

Derivatives of N-methylaniline can also serve as nucleophiles in the synthesis of complex heterocyclic structures. For instance, the intramolecular cyclization of N-(2-alkynyl)anilines, facilitated by electrophiles, is a powerful method for constructing quinolines. nih.gov In such reactions, the aniline nitrogen acts as the initial nucleophile. While specific examples involving this compound are not prevalent, its structural motifs are suited for such transformations, where the amine attacks an internal electrophilic site to forge a new ring system. The electronic and steric properties of both the amine and the sulfonyl group would be critical in directing the course of these cyclizations.

Reactivity of the Sulfonyl Group

The methanesulfonyl (–SO₂CH₃) group is a powerful electron-withdrawing group. This property dominates the reactivity of the aromatic ring and provides pathways for unique transformations.

Sulfonyl Group as a Leaving Group in Substitution Reactions (e.g., SNAr reactions)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly electron-deficient aromatic rings. organic-chemistry.org The reaction requires the presence of strong electron-withdrawing groups to activate the ring for attack by a nucleophile. The methanesulfonyl group is an excellent activating group, strongly polarizing the C–S bond and stabilizing the negative charge in the intermediate. cdnsciencepub.comwikipedia.org

The SNAr mechanism proceeds via two steps:

Addition: A nucleophile attacks the carbon atom attached to the leaving group (the ipso-carbon), breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

Crucially, the sulfonyl group itself can function as a leaving group, being displaced by strong nucleophiles like thiols or amines. cdnsciencepub.comchemrxiv.org The leaving group ability in SNAr reactions does not always follow the same trends as in aliphatic SN2 reactions. While halides are common leaving groups, sulfones are also highly effective due to their ability to stabilize a negative charge. chemrxiv.orgwiley-vch.de The reaction rate is often dependent on the first, rate-determining step of nucleophilic attack. cdnsciencepub.com

Table 2: Relative Leaving Group Ability in SNAr Reactions

Leaving GroupGeneral Reactivity OrderNotes
Fluoride (–F)F > Cl ≈ Br > IThis "element effect" is due to fluorine's high electronegativity, which strongly polarizes the C–F bond and accelerates the rate-determining nucleophilic attack. wiley-vch.decdnsciencepub.com
Nitro (–NO₂)Often comparable to FA very strong activating group that can also serve as a leaving group.
Sulfonyl (–SO₂R)Good to ExcellentA strong activating group that is also a competent leaving group, often comparable in mobility to halogens. cdnsciencepub.comchemrxiv.org

Studies on various amino-methylsulfonylazines have shown that the methylsulfonyl group can be preferentially displaced by both soft nucleophiles (like thiols) and hard nucleophiles (like amines), demonstrating its versatility as a leaving group in SNAr contexts. cdnsciencepub.com

Generation and Reactivity of Sulfene Intermediates from Methanesulfonyl Derivatives

Methanesulfonyl derivatives, particularly methanesulfonyl chloride, can serve as precursors to highly reactive intermediates called sulfenes (CH₂=SO₂). acs.org Sulfenes are generated through the elimination of HCl from methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine.

Although not a reaction of this compound itself, the generation of sulfenes is a characteristic transformation of the methanesulfonyl functional group class. These intermediates are not typically isolated but are trapped in situ with various reagents. Their high reactivity stems from the strained, electron-deficient sulfur-carbon double bond.

Sulfenes readily undergo cycloaddition reactions. For example, they react with imines in a sulfa-Staudinger [2+2] cycloaddition to yield four-membered 1,2,4-thiadiazine 1,1-dioxides. They also react with enamines to form thietane (B1214591) 1,1-dioxides. These reactions provide powerful synthetic routes to sulfur-containing heterocyclic compounds.

Intramolecular Rearrangement Processes

The ortho-disubstituted pattern of this compound and its derivatives creates a scaffold ripe for intramolecular rearrangement reactions, most notably the Truce-Smiles rearrangement.

The Smiles rearrangement is a general intramolecular nucleophilic aromatic substitution where a nucleophile (Y) attached to a side chain attacks an activated aromatic ring, displacing a leaving group (X) and forming a new ring-chain linkage. wikipedia.org

A key variant is the Truce-Smiles rearrangement , which specifically involves a carbanion as the intramolecular nucleophile. cdnsciencepub.comacs.org In a typical Truce-Smiles reaction involving a diaryl sulfone, a strong base deprotonates a benzylic carbon ortho to the sulfone on one ring. The resulting carbanion then attacks the other aromatic ring, which acts as the electrophile, with the sulfonyl group facilitating the reaction in two ways:

Activation: It activates the aromatic ring toward nucleophilic attack.

Leaving Group: The sulfinate group acts as the leaving group.

For a derivative of this compound, a hypothetical Truce-Smiles rearrangement could be envisioned. If the methyl group on the sulfone (–SO₂CH₃) is deprotonated by a very strong base (like an organolithium reagent), the resulting carbanion could potentially attack the same aromatic ring at the carbon bearing the N-methylamino group, although this specific rearrangement is less common. More typically, the rearrangement involves two separate aryl systems linked by the sulfone. However, the fundamental principle relies on the generation of a nucleophilic center that can attack an electrophilic aromatic position within the same molecule, a process for which aryl sulfones are well-suited. cdnsciencepub.comwikipedia.org This reaction class is valued for its atom economy and its ability to form new carbon-carbon bonds under specific conditions. acs.org

Sulfonyl Migration Reactions

Sulfonyl migration reactions in N-arylsulfonyl compounds are recognized chemical transformations. While direct examples involving this compound are not extensively documented in readily available literature, the general principles of sulfonyl migration can be applied. 1,3-Sulfonyl migrations are known to occur, often facilitated by transition metals or Lewis acids. However, instances of base-catalyzed migrations have also been reported. For example, a base-catalyzed aza-Claisen rearrangement has been observed in N-arylsulfonyl propargyl vinylamines, leading to the migration of the sulfonyl group. google.com

Another relevant transformation is the rearrangement of arylsulfamates to para-sulfonyl anilines. This process, inspired by the historical Tyrer process, involves an initial N-sulfamation of an aniline derivative, followed by a thermal or acid-catalyzed rearrangement to a C-sulfonated aniline. bham.ac.ukchemrxiv.org Mechanistic studies, including kinetic isotope effect experiments, have confirmed that this rearrangement is an intermolecular process involving a key N(sp²)-SO₃ intermediate. bham.ac.ukchemrxiv.org The reaction conditions can influence the regioselectivity, allowing for modulation between ortho and para products. chemrxiv.org A one-pot procedure for this sulfamation and subsequent thermal sulfonation has been developed for various aniline and heterocyclic scaffolds. bham.ac.uk

In a related context, the reaction of N-sulfonyl propargylamides in the presence of a base catalyst can lead to the formation of 5-sulfonylmethyl oxazoles through a 1,4-sulfonyl migration. nih.gov This reaction proceeds through an allene (B1206475) intermediate, and experimental evidence supports a two-step mechanism for the cyclization. nih.gov These examples highlight the potential for sulfonyl group migrations in derivatives of this compound under appropriate reaction conditions.

Isomerization Studies and Product Formation Pathways

The study of isomerization and product formation pathways is crucial for understanding the reactivity of substituted anilines. In the case of nitro-substituted derivatives, such as 3-methanesulfonyl-N-methyl-N-nitroaniline, the potential for rearrangement exists. The rearrangement of aromatic N-nitroamines is a well-known acid-catalyzed process. rsc.org

Research on the rearrangement of substituted 2-nitroanilines in concentrated sulfuric acid has shown that products can be formed that appear to result from a 1,3-migration of the nitro group. rsc.org The rate of this reaction can be influenced by the acidity of the medium and the nature of other substituents on the aromatic ring. rsc.org For instance, the reaction rate for 2,3-dinitroaniline (B181595) is largely independent of acidity between 83-97% sulfuric acid. rsc.org The mechanism is thought to involve a rate-determining migration of the 2-nitro group following protonation at the 2-position. rsc.org

The crystal structure of N-methyl-3-methylsulfonyl-N-nitroaniline has been determined, providing insight into the molecular geometry of a closely related compound. researchgate.net In this molecule, the N-N bond length suggests some double-bond character, and the torsion angle between the aromatic ring and the nitramine group indicates a lack of significant delocalization. researchgate.net The crystal packing is stabilized by C-H···O hydrogen bonds. researchgate.net Understanding the stable conformations and intermolecular interactions of such molecules is fundamental to predicting their reactivity and potential isomerization pathways.

Cyclization Reactions and Heterocycle Formation

Derivatives of this compound serve as valuable precursors for the synthesis of various nitrogen-containing heterocycles, including indoles, oxindoles, and dihydroquinolinones. These cyclization reactions often proceed through the formation of new carbon-carbon or carbon-nitrogen bonds, leading to the construction of fused ring systems.

Formation of Indoles from Ortho-Alkynyl-N-Sulfonylanilines

The synthesis of indoles from ortho-alkynyl-N-sulfonylanilines is a well-established and versatile transformation. These reactions can be promoted by various catalysts and conditions, including transition metals, bases, and photoinduction.

Rhodium-catalyzed cyclization of o-alkynylanilines followed by an intermolecular conjugate addition provides a one-pot synthesis of 2,3-disubstituted indoles in good to excellent yields. acs.org This method is atom-economical and applicable to both alkyl and aryl alkynes. acs.org Copper-catalyzed cyclization of N-substituted 2-ethynylanilines with sulfonyl azides offers a route to 2-sulfonyliminoindolines under mild conditions. nih.govelsevierpure.com This method allows for the facile introduction of functional groups at the 2-position of the indoline (B122111) ring. nih.govelsevierpure.com

Gold-catalyzed activation of the alkyne moiety in ortho-alkynylanilines is another powerful strategy for constructing the indole (B1671886) skeleton. researchgate.net Furthermore, catalyst-free, photoinduced radical sulfonylation/cyclization of unactivated alkenes can lead to sulfone-containing quinazolinones, a related heterocyclic system. rsc.org The cyclization of ortho-alkynyl azides can also lead to the formation of indolines. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles (e.g., Oxindoles, Dihydroquinolinones)

N-Sulfonylanilines are precursors to other important nitrogen heterocycles such as oxindoles and dihydroquinolinones. The synthesis of oxindoles can be achieved through various strategies. For instance, a three-component reaction of N-(arylsulfonyl)acrylamides, DABSO (DABCO-bis(sulfur dioxide)), and phenyldiazonium tetrafluoroborates using a copper catalyst can produce sulfonated oxindoles. nih.gov This transformation involves the in situ generation of an arylsulfonyl radical, followed by radical addition, cyclization, and a desulfonylative 1,4-aryl migration. nih.gov The enantioselective synthesis of 3-sulfonylated 3-substituted oxindoles has been accomplished through the addition of sodium sulfinate salts to 3-bromo-3-substituted oxindoles using chiral nickel complexes. rsc.org Additionally, a process for the selective N-sulfonylation of oxindoles has been developed, highlighting the importance of these compounds as intermediates in fine chemical and active ingredient synthesis. google.com

The synthesis of dihydroquinolinones can be achieved through the cyclization of N-arylacrylamides under various conditions. organic-chemistry.org Metal- and additive-free photoredox cyclization using an organic photocatalyst can provide dihydroquinolinones in good yields. organic-chemistry.org An electrophilic cyclization of N-arylcinnamamides with N-thiosuccinimides, promoted by a Lewis acid, can produce cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones. mdpi.com Furthermore, the direct synthesis of hydroquinolines from nitroaldehydes and ketones through hydrogenation and condensation sequences has been reported. mpg.de

Reactions with Specific Reagents (e.g., Bromine, Thiocyanate (B1210189), Methanol)

The reactivity of this compound with various reagents is influenced by the electronic effects of the methanesulfonyl and N-methylamino groups.

The bromination of anilines is a well-studied electrophilic aromatic substitution reaction. The amino group is strongly activating and ortho-, para-directing. libretexts.org To control the high reactivity and prevent polysubstitution, the amino group is often acylated to form an amide, which is less activating. libretexts.org However, direct bromination of unprotected anilines can be achieved with high regioselectivity for the para-position using copper(II) bromide in an ionic liquid. beilstein-journals.org For anilines with a substituent at the para-position, bromination typically occurs at the ortho-position. libretexts.org The use of N,N-dibromo-p-toluenesulfonamide (TsNBr₂) is another method for the rapid bromination of anilines. researchgate.net

The reaction of alkyl mesylates with thiocyanate ions in aqueous solution yields a mixture of alkyl thiocyanates and alkyl isothiocyanates. researchgate.net This reaction proceeds via nucleophilic substitution, with the reaction mechanism (SN1 vs. SN2) being influenced by the nature of the alkyl group. researchgate.net

The N-methylation of anilines using methanol (B129727) as a methylating agent is an important industrial process. This reaction can be catalyzed by various heterogeneous catalysts, such as Sn-MFI molecular sieves or nickel-based catalysts, to selectively produce N-methylaniline. rsc.orgepa.gov Ruthenium complexes have also been shown to catalyze the N-methylation of amines with methanol under weak base conditions. nih.gov The reaction of aniline with methanol in the presence of specific copper and chromium-based catalysts can also yield N-methylaniline with high selectivity, minimizing the formation of N,N-dimethylaniline. google.com

Redox Chemistry and Electrophilic Activation

The redox chemistry of this compound derivatives involves both oxidation and reduction reactions, while electrophilic activation enhances their reactivity towards nucleophiles.

The electrochemical oxidation of aniline derivatives has been studied, and the presence of N-alkyl groups can influence the reaction products. google.com The oxidation of N-methylaniline can be achieved using various oxidizing agents. The mechanism of oxidation of N-methylaniline by peroxomonosulfuric acid involves the nucleophilic attack of the amine on the electrophilic peroxo oxygen. acs.org

The sulfonyl group in this compound is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can activate the molecule for other transformations. N-Sulfenylsuccinimide and phthalimide (B116566) derivatives are effective sulfenylating agents due to their electrophilic nature. beilstein-journals.org The activation of these reagents by a Lewis base or a Brønsted acid can generate a more electrophilic sulfur species. beilstein-journals.org

Electrophilic activation can also be applied to other parts of the molecule or to reagents that will react with it. For example, the combination of molecular bromine with electron-deficient λ³-iodanes can result in the electrophilic bromination of a range of aryl substrates, including highly deactivated ones. chemrxiv.org This demonstrates that even deactivated aromatic rings can undergo electrophilic substitution under the appropriate activating conditions.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic Analysis for Elucidating Reaction Pathways and Product Structures

Spectroscopic methods are powerful tools for probing the molecular structure of 2-methanesulfonyl-N-methylaniline and for tracking the progress of reactions in which it is involved. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are fundamental to its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecule's structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the N-methyl protons, and the sulfonyl methyl protons. The aromatic protons would appear as a complex multiplet in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, with their specific chemical shifts and coupling patterns dictated by the substitution pattern on the benzene (B151609) ring. The N-methyl group would likely present as a singlet or a doublet (if coupled to the N-H proton) around 2.8-3.0 ppm. The methyl group of the methanesulfonyl moiety would also appear as a sharp singlet, but further downfield due to the electron-withdrawing nature of the sulfonyl group, likely in the region of 3.0-3.3 ppm. For comparison, in the related compound N,2-dimethylaniline, the N-methyl protons appear as a singlet at 2.96 ppm, and the aromatic protons resonate between 6.69 and 7.31 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would generate a series of peaks in the range of 110-150 ppm. The carbon of the N-methyl group would be expected around 30-35 ppm, while the carbon of the methanesulfonyl group would appear further downfield, typically in the 40-45 ppm range. For instance, in N,2-dimethylaniline, the N-methyl carbon signal is observed at 30.68 ppm. rsc.org The specific chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents on the aromatic ring.

Mechanistic Insights: NMR spectroscopy is also invaluable for studying reaction mechanisms. For example, in the synthesis of N-methylated anilines, deuteration experiments followed by NMR analysis can help to elucidate the reaction pathway. rsc.org By tracking the incorporation of deuterium (B1214612) into the product molecule, researchers can gain insights into the intermediates and transition states involved in the reaction.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and is for illustrative purposes.

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 6.5 - 8.0 110 - 150
N-CH₃ ~2.8 - 3.0 ~30 - 35
SO₂-CH₃ ~3.0 - 3.3 ~40 - 45
NH Variable -

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and can be used to monitor the progress of its synthesis. The molecular formula of this compound is C₈H₁₁NO₂S, which corresponds to a molecular weight of 185.24 g/mol . chemicalbook.com

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 185. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such molecules include the loss of the methyl group from the sulfonyl moiety or the N-methyl group, as well as cleavage of the C-S and C-N bonds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition. For instance, HRMS analysis of a related sulfonamide showed a calculated m/z for [M+H]⁺ of 413.1530, with the found value being 413.1528, confirming its molecular formula. rsc.org

MS is also a powerful tool for reaction monitoring, often in conjunction with chromatographic separation techniques like GC-MS or LC-MS. By analyzing aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of the product, this compound, can be tracked, allowing for the optimization of reaction conditions.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

A crystal structure of this compound would reveal the spatial relationship between the N-methylaniline and the methanesulfonyl groups. It would be expected to show a tetrahedral geometry around the sulfur atom of the sulfonyl group and a trigonal pyramidal or planar geometry at the nitrogen atom, depending on the degree of conjugation with the aromatic ring. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding (if an N-H bond is present and participates) and van der Waals forces, which govern the macroscopic properties of the solid state.

Chromatographic Methods for Product Isolation and Purity Assessment (e.g., LC-MS)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures and for its quantification in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. An LC-MS method would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. d-nb.infonih.gov

The retention time of this compound in the chromatogram would be characteristic of the compound under the specific analytical conditions. The mass spectrometer would then provide mass information, confirming the identity of the eluting peak. LC-MS can be used in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte, or in full-scan mode to gather information about other components in the sample. This technique is invaluable for assessing the purity of a sample of this compound and for quantifying its presence, even at trace levels. rug.nlnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is another powerful analytical tool. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column before being detected by the mass spectrometer. Various substituted anilines have been successfully analyzed using this technique. rsc.org

Computational and Theoretical Investigations of 2 Methanesulfonyl N Methylaniline and Analogues

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its geometry, stability, and how it interacts with other chemical species. Computational methods are instrumental in predicting these characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods are used to calculate various properties, including optimized geometries, bond lengths, vibrational frequencies, and Mulliken atomic charges. nih.gov For instance, in a study of pyrimidine (B1678525) derivatives, DFT calculations with the B3LYP method and a 6-31G* basis set were employed to determine these fundamental molecular parameters. nih.gov

While specific DFT studies on 2-methanesulfonyl-N-methylaniline are not widely published, extensive research on its core analogue, N-methylaniline, provides significant insights. A benchmark thermochemical study of N-methylaniline utilized the high-accuracy G4 quantum chemical method to calculate its enthalpy of formation, finding excellent agreement with experimental values. researchgate.net Such studies also determine thermodynamic properties like ideal gas heat capacity (Cp), entropy (S°), and enthalpy (H°) over a range of temperatures, which are crucial for predicting reaction equilibria and kinetics. researchgate.net Another study on the reaction of 4-methyl aniline (B41778), a positional isomer, employed the M06-2X method with a 6-311++G(3df,2p) basis set to investigate its reaction mechanism with hydroxyl radicals. mdpi.comdoaj.org These examples highlight the capability of DFT to provide reliable data on the electronic properties and reactivity of aniline derivatives.

Table 1: Calculated Ideal Gas Thermodynamic Properties for N-Methylaniline at 298.15 K and 101.3 kPa Data sourced from benchmark thermochemical studies. researchgate.net

PropertyValueUnits
Standard Heat Capacity (C°p,m)142.1J·K⁻¹·mol⁻¹
Standard Entropy (S°m)353.4J·K⁻¹·mol⁻¹
Standard Enthalpy (H°m)21.8kJ·mol⁻¹
Standard Enthalpy of Formation (ΔfH°m)90.9 ± 2.1kJ·mol⁻¹

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's chemical structure with its biological activity or chemical reactivity. nih.gov These models are essential for designing new compounds and predicting their properties without the need for synthesis and testing. nih.gov

A QSAR model is built by developing a mathematical equation that links molecular descriptors (numerical representations of chemical structure) to an observed property. nih.gov For a series of potential O6-methylguanine-DNA methyltransferase (MGMT) inactivators, a QSAR model identified key molecular features responsible for their potency, such as the status of nitrogen atoms, ionization potential, and the presence of hydrogen bond donors. nih.gov Similarly, QSAR studies on a series of benzenesulfonamide (B165840) derivatives helped create statistically significant models to predict their cytotoxic activity against cancer cell lines. nih.gov

For this compound and its analogues, QSAR could be used to predict reactivity in a given reaction class, for example, by correlating substituent effects with reaction rates. The process involves calculating a wide range of descriptors (e.g., topological, conformational, electronic) and using statistical methods like Multiple Linear Regression (MLR) to build and validate a predictive model. nih.gov The robustness and predictive power of these models are rigorously assessed using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and concordance correlation coefficient (CCC). nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate steps of a chemical reaction. nih.gov It allows for the characterization of short-lived species and high-energy states that are often inaccessible to direct experimental observation. uio.no

Understanding a reaction's mechanism requires identifying all intermediates and the transition states that connect them. A potential energy surface (PES) is a theoretical map of the energy of a chemical system as a function of its geometry. mdpi.com By calculating the PES, chemists can visualize the lowest energy path from reactants to products, known as the reaction coordinate.

Computational studies on the reaction between 4-methyl aniline and the hydroxyl radical have mapped the PES in detail. mdpi.com These calculations reveal the energy barriers (activation energies) associated with different possible reaction pathways, such as hydrogen abstraction from the amine group versus the methyl group or the aromatic ring. mdpi.com Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory are then used to calculate the rate constants for each elementary step based on the computed energy barriers. mdpi.comdoaj.org This analysis can identify the dominant reaction channel under specific conditions of temperature and pressure. mdpi.com

Table 2: Calculated Energy Barriers for H-Abstraction from 4-Methyl Aniline by OH Radical Data from computational studies illustrating different reaction pathways. mdpi.com

Reaction Path (H-abstraction from)Transition StateRelative Energy Barrier (kJ/mol)
Amine (N-H)TOP1-16.9
Methyl Group (C-H)TOP210.9
Aromatic Ring (C₃-H)TOP313.0
Aromatic Ring (C₄-H)TOP4a/4b-11.6

Note: Negative energy barriers indicate the formation of a pre-reactive complex that is lower in energy than the initial reactants.

Many reactions involving amines proceed through charged or unsaturated intermediates like iminium ions and enamines. libretexts.org this compound, as a secondary amine, can react with aldehydes or ketones to form an enamine. libretexts.org The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration leads to a positively charged iminium ion. libretexts.org Since the nitrogen in the iminium ion formed from a secondary amine has no proton to lose, a proton is instead removed from an adjacent carbon, yielding the neutral enamine. libretexts.orgwikipedia.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is not static. Rotation around single bonds gives rise to different spatial arrangements called conformations or rotamers. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them. rsc.org

For an analogue like N-methylaniline, computational methods have been used to analyze the internal rotation of the methyl group and the phenyl group. researchgate.net These calculations generate a potential energy profile for rotation, identifying the lowest energy (most stable) conformations. This information is critical, as the reactivity and spectroscopic properties of a molecule can depend significantly on its preferred conformation. rsc.org For example, theoretical calculations on N-methylfluoroamides, combined with NMR and IR spectroscopy, were used to determine the equilibrium populations of different conformers in various solvents. rsc.org

Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. While not explicitly detailed in the provided search results for this specific compound, MD simulations would allow for the exploration of the conformational landscape of this compound in different environments (e.g., in a solvent or interacting with a biological target), providing insights into its flexibility and intermolecular interactions.

Analysis of Non-Covalent Interactions and Crystal Packing

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions. Such theoretical approaches, combined with experimental X-ray diffraction data from analogous compounds, allow for a robust characterization of the solid-state environment.

The dihedral angle between the two aromatic rings in (E)-2-Methyl-N-[4-(methylsulfonyl)benzylidene]aniline is a critical parameter influencing its three-dimensional structure, measured at 50.41 (12)°. nih.gov This twist, along with the hydrogen bonding, dictates how the molecules arrange themselves in the crystal lattice.

Further examination of other N-methylaniline derivatives, such as 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline, reveals similar patterns of intermolecular forces. uni.lu These compounds exhibit a variety of N–H···O and C–H···O interactions, leading to the formation of extended structures like chains and centrosymmetric dimers. uni.lu The planarity of the N-methylamino and nitro groups with respect to the benzene (B151609) ring is a common feature, influencing the potential for π-π stacking interactions, although these are not always the dominant packing force. uni.lu

The table below summarizes key crystallographic data for an analogue, (E)-2-Methyl-N-[4-(methylsulfonyl)benzylidene]aniline, which serves as a model for understanding the potential crystal structure of this compound.

Interactive Data Table: Crystallographic Data for (E)-2-Methyl-N-[4-(methylsulfonyl)benzylidene]aniline nih.gov

ParameterValue
Chemical FormulaC₁₅H₁₅NO₂S
Molecular Weight273.34
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.445 (2)
b (Å)7.8770 (16)
c (Å)16.132 (3)
β (°)98.65 (3)
Volume (ų)1437.8 (5)
Z4

The hydrogen bond geometry for this analogue further illustrates the nature of the non-covalent interactions responsible for its crystal packing.

Interactive Data Table: Hydrogen-Bond Geometry for (E)-2-Methyl-N-[4-(methylsulfonyl)benzylidene]aniline (Å, °) nih.gov

D–H···AD–HH···AD···AD–H···A
C4–H4A···O1ⁱ0.932.553.423 (4)157

Applications in Organic Synthesis and Chemical Science

Role as a Key Synthetic Building Block and Intermediate

2-Methanesulfonyl-N-methylaniline is a significant intermediate in the synthesis of various organic molecules, finding utility in the creation of advanced scaffolds for agrochemicals and medicinal chemistry.

The development of multifunctional materials often relies on the controlled assembly of specific building blocks to create complex architectures. klinger-lab.de While direct examples detailing the use of this compound are specific, the general class of N-methylaniline derivatives serves as crucial precursors for a wide array of organic products, including dyes and agrochemicals. wikipedia.org The presence of the N-methylaniline moiety allows for reactions typical of secondary aromatic amines, while the methanesulfonyl group can direct metallation reactions or participate in nucleophilic aromatic substitution, making it a valuable precursor for constructing substituted heterocyclic systems. nih.gov For instance, eumelanin-inspired cores, which are complex organic scaffolds, have been synthesized from vanillin (B372448) derivatives, demonstrating how substituted aromatic compounds can serve as foundational building blocks for advanced materials. rsc.org The reactive nature of aniline (B41778) derivatives facilitates their use in creating diverse molecular structures. echemi.com

The N-methylaniline structure is a known component in certain agrochemicals. wikipedia.orgyufenggp.com For example, N-methylaniline is a known intermediate in the production of the insecticide buprofezin (B33132) and the herbicide mefenacet. yufenggp.com

More specifically, sulfonanilides, a class to which this compound belongs, have been investigated for their herbicidal properties. A study on novel sulfonanilides featuring a pyrimidinyl-containing group demonstrated that substitutions on the aniline ring are crucial for activity. researchgate.net This research highlights the importance of the sulfonanilide scaffold in developing new herbicides. researchgate.net Similarly, the development of 2-picolinic acid herbicides, a significant class of synthetic hormonal herbicides, often involves modifying the core structure with various heterocyclic and substituted aryl groups to enhance efficacy and spectrum. nih.gov The synthesis of novel 6-indazolyl-2-picolinic acids, for example, showcases the modular approach to discovering new herbicidal molecules. mdpi.com

In the realm of insecticides, anthranilic diamides represent a major class of modern pest control agents. nih.govchemicalbook.com These molecules are characterized by a multipart structure, and modifications are constantly explored to improve their properties. nih.gov While not a direct precursor to current commercial products like Rynaxypyr™ or Cyclaniliprole, the aniline framework of this compound makes it a potential starting point for novel analogues within this chemical class. nih.govchemicalbook.com

In medicinal chemistry, N-methylaniline and its derivatives are fundamental building blocks for synthesizing compounds with potential therapeutic applications. echemi.comechemi.com The construction of these molecules often involves multi-step syntheses where the aniline derivative is a key intermediate. For example, a convenient method for synthesizing amino acid arylamides involves reacting N-Cbz-protected amino acids with various aryl amines using methanesulfonyl chloride and N-methylimidazole. organic-chemistry.org This process, which works for arylamines with low nucleophilicity, demonstrates a pathway where a compound like this compound could be incorporated to build peptide-like scaffolds. organic-chemistry.org

The development of new anti-tubercular agents has led to the synthesis of various quinoline-based compounds. nih.gov One new methodology for Friedländer quinoline (B57606) synthesis involves the reaction of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. The reactive centers on this compound could potentially be manipulated to form one of these precursors for quinoline synthesis. nih.gov Furthermore, the synthesis of dual-acting modulators, such as those targeting carbonic anhydrase and monoamine oxidase, often involves the coupling of different pharmacophores through solution-phase synthesis, including mixed anhydride (B1165640) methods for acylating amino groups. nih.gov The N-methylamino group of the title compound represents a reactive handle for such synthetic strategies.

Development of New Synthetic Methodologies Utilizing its Reactive Centers

The unique combination of functional groups in this compound makes it an interesting substrate for developing new synthetic methods. The electron-withdrawing methanesulfonyl group activates the aromatic ring for certain reactions and provides a reactive center itself, while the N-methylamino group offers a site for substitution and directing-group chemistry.

Recent research has focused on developing reagents to access methyl sulfones and explore their subsequent reactions. nih.gov For example, a vinamidinium salt containing a methylsulfonyl group has been shown to react with various bis-nucleophiles to form a wide range of previously unknown heteroaromatic methyl sulfones. nih.gov This highlights the utility of the methylsulfonyl group as a handle for constructing heterocyclic rings. Such a strategy could be applied to derivatives of this compound.

The development of novel synthetic methodologies is a continuous effort in organic chemistry. nih.gov This includes creating new ways to form rings (cyclizations) and to transform one functional group into another under mild conditions. nih.govucsc.edu The presence of both a nucleophilic amine and an electron-withdrawing sulfone on the same aromatic ring in this compound invites exploration of intramolecular reactions or selective functionalization at different positions on the ring.

Applications as Catalysts, Ligands, or Reagents in Chemical Transformations

While the primary role of this compound is as a synthetic intermediate, its structural features suggest potential applications as a reagent or ligand. The nitrogen and oxygen atoms in the molecule possess lone pairs of electrons that could coordinate to metal centers.

A study demonstrated that heteroaromatic methyl sulfones, synthesized via a novel reagent, have high potential for use in coordination chemistry, readily forming complexes with metals like silver. nih.gov This suggests that this compound, or heterocycles derived from it, could act as ligands for transition metal catalysts.

In a different capacity, related compounds are used as reagents to facilitate specific transformations. For instance, methanesulfonyl chloride, in combination with N-methylimidazole, serves as an effective reagent system for the synthesis of amino acid arylamides from N-protected amino acids and arylamines. organic-chemistry.org While this compound itself is not the reagent here, this illustrates how the sulfonyl functional group is integral to reagents designed for specific synthetic operations.

Industrial Relevance as Fine Chemical Intermediates (e.g., in dyes, pigments, polymers, and rubber additives)

N-methylaniline and its derivatives are important intermediates in the chemical industry, particularly in the manufacturing of dyes, pigments, and polymers. wikipedia.orgechemi.comechemi.com

The synthesis of azo dyes, a major class of industrial colorants, traditionally involves the diazotization of an aniline derivative followed by coupling with another aromatic compound. unb.ca The color and properties of the resulting dye are highly dependent on the substituents of the aniline and coupling components. unb.cagoogle.com Novel violet monoazo dyes have been synthesized using a hydrophobic coupler, N,N-dihexyl-2-methoxy-5-methylaniline, demonstrating that substituted anilines are key to developing new dyes for specific applications like coloring polyolefin fibers. researchgate.net Given this precedent, this compound could serve as a precursor to novel azo dyes, with the sulfonyl group potentially improving solubility or lightfastness. Aniline-based compounds are also precursors to other dye classes, such as aniline black. primescholars.com

In polymer science, N-methylaniline can be used to prepare poly(N-methylaniline) (PNMA), a conductive polymer. yufenggp.com The properties of such polymers can be tuned by the choice of solvent and anions during synthesis. yufenggp.com Incorporating a sulfonyl group onto the monomer, as in this compound, could lead to new polymers with modified electronic properties, solubility, or stability. Furthermore, aniline derivatives are used in the production of polymers like polyurethanes and polyamides and can be employed as additives for rubber. echemi.comgoogle.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methanesulfonyl-N-methylaniline, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of N-methylaniline using methanesulfonyl chloride under controlled pH (e.g., in a buffered aqueous solution). To optimize yield, stoichiometric ratios of reactants (e.g., 1:1.2 aniline to sulfonyl chloride) and reaction temperature (0–5°C) should be maintained to minimize side reactions like over-sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonyl and N-methyl groups. For example, the sulfonyl group exhibits distinct deshielding effects in ¹H NMR (δ ~3.0 ppm for CH₃SO₂). Infrared (IR) spectroscopy identifies sulfonyl S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 199) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Oxidation of the aniline group or incomplete sulfonylation are typical side reactions. Using inert atmospheres (N₂/Ar) prevents oxidation, while excess methanesulfonyl chloride ensures complete substitution. Monitoring reaction progress via thin-layer chromatography (TLC) helps identify intermediates and adjust reaction times .

Advanced Research Questions

Q. How does the methanesulfonyl group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The electron-withdrawing sulfonyl group deactivates the aromatic ring, directing EAS to the para position relative to the sulfonyl substituent. Kinetic studies using nitrating agents (e.g., HNO₃/H₂SO₄) show slower reaction rates compared to unsubstituted anilines. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution .

Q. What computational methods (e.g., DFT) predict the electronic structure and thermochemical properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) accurately calculates bond dissociation energies, ionization potentials, and electron affinity. Studies on similar sulfonamides show that inclusion of exact exchange terms improves thermochemical accuracy (e.g., ±2.4 kcal/mol deviation for atomization energies) .

Q. How can contradictions in reported reaction mechanisms or yields be resolved?

  • Methodological Answer : Systematic reproducibility studies should control variables like solvent polarity (e.g., DMF vs. THF) and catalyst presence. Meta-analyses of published data using statistical tools (e.g., ANOVA) can identify outliers. For mechanistic disputes, isotopic labeling (e.g., ¹⁵N in the aniline group) or in-situ IR spectroscopy tracks intermediate formation .

Q. How can the compound’s role in polymerization be studied experimentally?

  • Methodological Answer : Oxidative polymerization using ammonium persulfate (APS) in acidic conditions (1M HCl) at 5°C, as demonstrated for poly(N-methylaniline), can be adapted. The sulfonyl group’s impact on conductivity and stability is assessed via cyclic voltammetry and thermogravimetric analysis (TGA). Compare results with non-sulfonylated analogs to isolate electronic effects .

Q. How can molecular docking or QSAR models predict biological interactions of this compound?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptor count predict bioavailability. Docking studies (e.g., AutoDock Vina) against target proteins (e.g., kinases) require optimized force fields to account for sulfonyl group electronegativity. Validate predictions with in vitro enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.